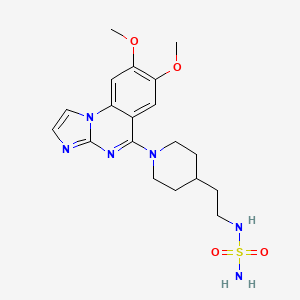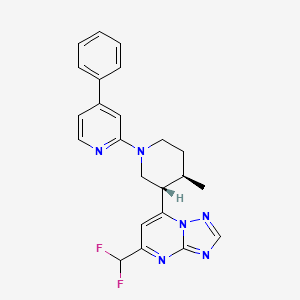
Pde2A-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde2A-IN-1 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has an IC50 value of 1.3 nM, indicating its high efficacy in inhibiting PDE2A .
Méthodes De Préparation
The synthesis of Pde2A-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One of the synthetic routes includes the use of a ruthenium-catalyzed direct asymmetric reductive amination for the synthesis of a chiral primary amine intermediate . This method is efficient and allows for the rapid preparation of the desired compound. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.
Analyse Des Réactions Chimiques
Pde2A-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pde2A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PDE2A in various biochemical pathways.
Biology: Helps in understanding the regulation of intracellular cyclic nucleotide levels and their impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, stroke recovery, and other conditions involving PDE2A activity
Industry: Utilized in the development of new drugs targeting PDE2A for various therapeutic indications.
Mécanisme D'action
Pde2A-IN-1 exerts its effects by inhibiting the activity of PDE2A, thereby increasing the levels of cAMP and cGMP within cells. These cyclic nucleotides act as second messengers in various signaling pathways, regulating processes such as cell growth, differentiation, and migration . The inhibition of PDE2A leads to enhanced signaling through these pathways, which can have therapeutic benefits in conditions like stroke recovery and neurological disorders .
Comparaison Avec Des Composés Similaires
Pde2A-IN-1 is unique in its high selectivity and potency for PDE2A compared to other phosphodiesterase inhibitors. Similar compounds include:
PDE4 inhibitors: These target a different phosphodiesterase isoform and are used in the treatment of inflammatory diseases.
This compound stands out due to its dual-substrate specificity and its ability to modulate both cAMP and cGMP levels, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H22F2N6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
5-(difluoromethyl)-7-[(3S,4R)-4-methyl-1-(4-phenylpyridin-2-yl)piperidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H22F2N6/c1-15-8-10-30(21-11-17(7-9-26-21)16-5-3-2-4-6-16)13-18(15)20-12-19(22(24)25)29-23-27-14-28-31(20)23/h2-7,9,11-12,14-15,18,22H,8,10,13H2,1H3/t15-,18-/m1/s1 |
Clé InChI |
GMXQOYPSMSJQRK-CRAIPNDOSA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@H]1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1CCN(CC1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


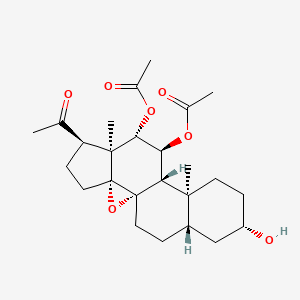
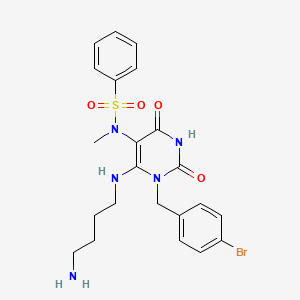
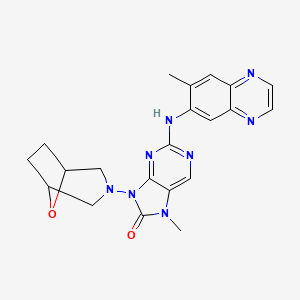
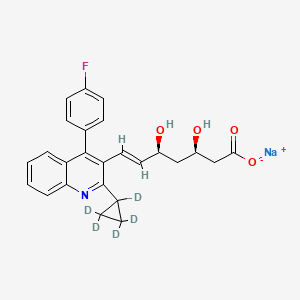
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
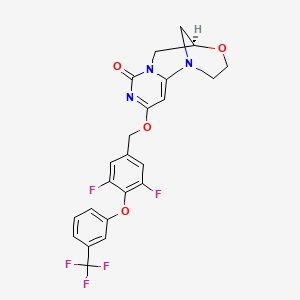
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
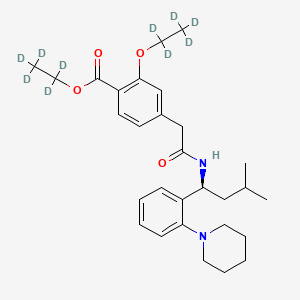
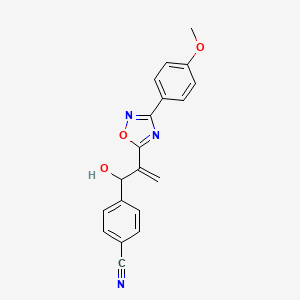
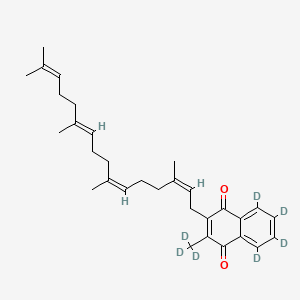
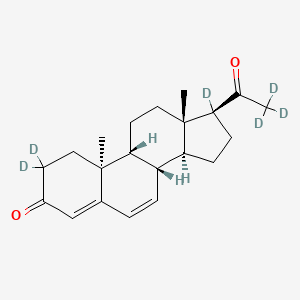
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
